molecular formula C18H20N2O4 B11559549 N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11559549
M. Wt: 328.4 g/mol
InChI Key: VMHIBRWBMVGIGQ-DJKKODMXSA-N
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Description

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxy-6-methylbenzaldehyde and 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(4-diethylaminophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-N-{4-[(E)-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)ethenyl]phenyl}amine

Uniqueness

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group, in particular, is associated with significant biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxy-6-methylphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O4/c1-11-5-4-6-12(2)18(11)24-10-17(23)20-19-9-15-13(3)7-14(21)8-16(15)22/h4-9,21-22H,10H2,1-3H3,(H,20,23)/b19-9+

InChI Key

VMHIBRWBMVGIGQ-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=C(C=C2C)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=C(C=C2C)O)O

Origin of Product

United States

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